molecular formula C13H17BrN2O2 B248134 N-(4-bromophenyl)-3-(4-morpholinyl)propanamide

N-(4-bromophenyl)-3-(4-morpholinyl)propanamide

Cat. No. B248134
M. Wt: 313.19 g/mol
InChI Key: FFKILSHSSTVOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-(4-morpholinyl)propanamide, also known as Br-MPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and is commonly used as a research tool for studying the functions of various biological systems.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(4-morpholinyl)propanamide is not fully understood, but it is believed to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid molecules that play a role in regulating various physiological processes.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-morpholinyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain, which may have neuroprotective effects. N-(4-bromophenyl)-3-(4-morpholinyl)propanamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromophenyl)-3-(4-morpholinyl)propanamide in lab experiments is its specificity for FAAH. This allows researchers to study the effects of FAAH inhibition on various biological systems. However, one limitation of using N-(4-bromophenyl)-3-(4-morpholinyl)propanamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-(4-bromophenyl)-3-(4-morpholinyl)propanamide. One area of research is the development of new drugs based on the structure of N-(4-bromophenyl)-3-(4-morpholinyl)propanamide. Another area of research is the study of the effects of N-(4-bromophenyl)-3-(4-morpholinyl)propanamide on various biological systems, including the nervous system, cardiovascular system, and immune system. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(4-morpholinyl)propanamide and its potential applications in the treatment of various diseases.

Synthesis Methods

N-(4-bromophenyl)-3-(4-morpholinyl)propanamide can be synthesized using a variety of methods, including the reaction of 4-bromobenzoyl chloride with morpholine followed by the addition of 3-aminopropanol. Another method involves the reaction of 4-bromobenzoyl chloride with morpholine, followed by the addition of 3-aminopropanol and hydrogenation.

Scientific Research Applications

N-(4-bromophenyl)-3-(4-morpholinyl)propanamide has been extensively studied for its potential applications in scientific research. It has been used as a research tool for studying the functions of various biological systems, including the nervous system, cardiovascular system, and immune system. N-(4-bromophenyl)-3-(4-morpholinyl)propanamide has also been used in the development of new drugs for the treatment of various diseases.

properties

Product Name

N-(4-bromophenyl)-3-(4-morpholinyl)propanamide

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

N-(4-bromophenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C13H17BrN2O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)

InChI Key

FFKILSHSSTVOBO-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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